Iwp-2

Beschreibung

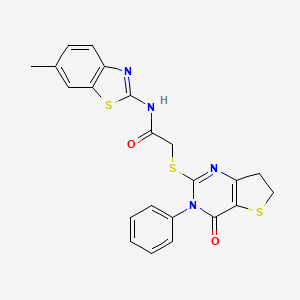

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKPZSMRWPJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366724 | |

| Record name | IWP-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686770-61-6 | |

| Record name | IWP-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IWP-2 in the Wnt Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in a multitude of diseases, most notably cancer. A key process in the activation of this pathway is the secretion of Wnt proteins, a step that is critically dependent on their post-translational modification. IWP-2 is a potent and selective small molecule inhibitor of Wnt processing and secretion.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Porcupine (PORCN)

This compound exerts its inhibitory effect on the Wnt signaling pathway by directly targeting Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) residing in the endoplasmic reticulum.[1][4][5] PORCN is responsible for the crucial palmitoylation of Wnt ligands, a post-translational modification essential for their proper folding, subsequent binding to the Wntless (WLS) cargo receptor, and ultimate secretion from the cell.[5]

By inhibiting PORCN, this compound prevents the attachment of palmitoleic acid to a conserved serine residue on Wnt proteins. This lack of lipidation traps Wnt ligands within the endoplasmic reticulum, thereby blocking their entry into the secretory pathway and preventing their interaction with Frizzled receptors on target cells.[1][4] Consequently, both the canonical β-catenin-dependent and non-canonical Wnt signaling pathways are effectively silenced at their origin.

Downstream Consequences of PORCN Inhibition

The inhibition of Wnt secretion by this compound leads to a cascade of downstream effects that suppress Wnt pathway activation. These include:

-

Inhibition of LRP6 and Dvl2 Phosphorylation: this compound treatment blocks the Wnt-dependent phosphorylation of the co-receptor LRP6 and the downstream signaling protein Dishevelled-2 (Dvl2).[1][2][4]

-

Prevention of β-catenin Accumulation: By blocking the initiation of the signaling cascade, this compound prevents the stabilization and nuclear accumulation of β-catenin, a hallmark of canonical Wnt pathway activation.[1][2][4]

-

Downregulation of Wnt Target Gene Expression: The absence of nuclear β-catenin leads to the downregulation of TCF/LEF-mediated transcription of Wnt target genes, such as Axin2, c-myc, and Cyclin D1.

Off-Target Effects: Casein Kinase 1δ (CK1δ)

While this compound is highly selective for PORCN, it has also been identified as an ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and ε (CK1ε).[1][6][7][8] This is an important consideration for researchers, as CK1δ/ε are involved in various cellular processes, including the Wnt signaling pathway itself (though at a different regulatory point). The inhibitory effect on CK1δ should be considered when interpreting experimental results, and appropriate controls should be implemented.[7]

Quantitative Data

The potency of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro and Cellular Potency of this compound against PORCN

| Assay Type | System | IC50 / EC50 | Reference |

| Cell-free Wnt processing assay | - | 27 nM | [1][2][3][4][6] |

| TOPflash reporter assay | Mouse L cells | 30 nM (EC50) | [2] |

| Super-top flash reporter gene assay | HEK293T cells (Wnt3A transfected) | 157 nM (IC50) | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (48h treatment) | Reference |

| A818-6 | Pancreatic | 8.96 µM | [1] |

| MiaPaCa2 | Pancreatic | 1.90 µM | [1][2] |

| Panc-1 | Pancreatic | 2.33 µM | [1] |

| Panc-89 | Pancreatic | 3.86 µM | [1] |

| HT29 | Colorectal | 4.67 µM | [1] |

| SW620 | Colorectal | 1.90 µM | [1] |

| Capan | Pancreatic | 2.05 µM | [1] |

| MKN28 | Gastric | 10-50 µM (significant suppression) | [5] |

Table 3: Off-Target Activity of this compound

| Target | Assay Type | IC50 | Reference |

| M82FCK1δ (gatekeeper mutant) | ATP-competitive kinase assay | 40 nM | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and this compound Treatment

Materials:

-

Cell line of interest (e.g., L-Wnt-STF cells, HEK293T, or cancer cell lines)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Prepare a working solution of this compound in cell culture medium at the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experiment. A typical concentration range is 1-10 µM.

-

As a negative control, prepare a medium with the same final concentration of DMSO as the this compound treated wells.

-

Remove the existing medium from the cells and replace it with the this compound containing medium or the vehicle control medium.

-

Incubate the cells for the desired period (e.g., 24-48 hours), depending on the specific assay.

Wnt Secretion Assay (Western Blot)

Principle: This assay assesses the ability of this compound to block the secretion of Wnt proteins from cells into the culture medium.

Materials:

-

Cells engineered to overexpress a tagged Wnt protein (e.g., Wnt3A-V5)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Conditioned medium collection supplies

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the Wnt tag (e.g., anti-V5) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Plate Wnt3A-V5 expressing cells and treat with this compound or vehicle control for 24 hours as described in section 3.1.

-

Conditioned Medium Collection: Carefully collect the culture medium from each well. Centrifuge the medium to pellet any detached cells and collect the supernatant.

-

Cell Lysate Preparation: Wash the cells with ice-cold PBS and then lyse the cells in lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Normalize the volume of conditioned medium based on the total protein concentration of the corresponding cell lysate. Concentrate the conditioned medium if necessary. Mix cell lysates and conditioned medium samples with Laemmli sample buffer and boil.

-

Western Blotting: a. Load equal amounts of protein from the cell lysates and equal volumes of the normalized conditioned medium onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-V5 antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system. h. For cell lysates, probe for a loading control (e.g., β-actin) to ensure equal protein loading.

TOPflash Luciferase Reporter Assay

Principle: The TOPflash assay measures the activity of the canonical Wnt/β-catenin signaling pathway. The TOPflash reporter plasmid contains TCF/LEF binding sites upstream of a luciferase gene. In the presence of active Wnt signaling, nuclear β-catenin complexes with TCF/LEF to drive luciferase expression.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPflash and FOPflash (negative control with mutated TCF/LEF sites) reporter plasmids

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3A conditioned medium or purified Wnt3A protein

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Transfection: Co-transfect cells with the TOPflash (or FOPflash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with Wnt3A conditioned medium (or purified Wnt3A) in the presence of varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: a. Add the luciferase assay reagent II (firefly luciferase substrate) to the cell lysate in a luminometer plate. b. Measure the firefly luciferase activity. c. Add the Stop & Glo reagent (quenches firefly luciferase and contains the Renilla luciferase substrate) to the same well. d. Measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOP ratio can be calculated to determine the specific Wnt-dependent transcriptional activity.

Visualizations

Wnt Signaling Pathway and this compound Mechanism of Action

Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound on PORCN.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to characterize the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. IWP 2 | PORCN | Tocris Bioscience [tocris.com]

- 5. apexbt.com [apexbt.com]

- 6. targetmol.com [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Inhibitor of Wnt Production 2 (this compound) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Iwp-2 in Stem Cell Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Wnt Production-2 (Iwp-2) has emerged as a critical small molecule in the modulation of stem cell fate. By specifically targeting the Porcupine (PORCN) O-acyltransferase, this compound provides a potent method for inhibiting the secretion of all Wnt ligands, thereby attenuating both canonical and non-canonical Wnt signaling pathways. This targeted inhibition has profound effects on the self-renewal, proliferation, and differentiation of a wide array of stem cell populations. This technical guide provides an in-depth analysis of the biological role of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and application in stem cell biology. Understanding the intricacies of this compound's function is paramount for its effective utilization in basic research, regenerative medicine, and the development of novel therapeutic strategies.

Introduction

The Wnt signaling pathway is a cornerstone of developmental biology and adult tissue homeostasis, playing a pivotal role in governing stem cell pluripotency, proliferation, and lineage specification. Dysregulation of this pathway is implicated in numerous developmental disorders and cancers. Small molecule modulators of Wnt signaling are therefore invaluable tools for both research and therapeutic development. This compound is a highly selective and potent inhibitor of Wnt signaling that acts by a unique mechanism: the inhibition of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN-mediated palmitoylation of Wnt ligands is an essential post-translational modification required for their secretion and subsequent interaction with Frizzled receptors on target cells. By preventing this crucial step, this compound effectively shuts down all Wnt-dependent signaling cascades.

This guide will explore the multifaceted role of this compound in directing the fate of various stem cell types, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), neural stem cells (NSCs), and mesenchymal stem cells (MSCs). We will present a compilation of quantitative data on its efficacy, detailed protocols for its application in directed differentiation, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its biological effects through the specific inhibition of the Porcupine (PORCN) enzyme. This inhibition prevents the palmitoylation of Wnt proteins, a critical step for their secretion and subsequent activation of Wnt signaling pathways.

Quantitative Data on this compound in Stem Cell Fate

The efficacy of this compound in modulating stem cell behavior is concentration-dependent and varies across different cell types and differentiation protocols. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ (PORCN Inhibition) | 27 nM | Cell-free assay | [1][2] |

| IC₅₀ (Wnt/β-catenin signaling) | 0.157 µM | Super-top flash reporter gene assay in HEK293T cells (22 hrs) | [2] |

| EC₅₀ (Antiproliferative activity) | 1.9 µM | MTT assay in human MIAPaCa2 cells (48 hrs) | [2] |

Table 1: Potency and Efficacy of this compound

| Stem Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Mouse Embryonic Stem Cells | Not specified | Not specified | Suppresses self-renewal, promotes conversion to epiblast-like stem cells | [3] |

| Human Pluripotent Stem Cells (hPSCs) | 5 µM | Days 3-5 of differentiation | Promotion of cardiomyocyte differentiation (in combination with a GSK3 inhibitor) | [3][4] |

| Human Neural Stem Cells | 2 µM | Stage 1 (Neuroepithelium formation) or Stage 2 (NPC generation) | Inhibition of Wnt signaling enhances rostralization and generation of MGE progenitors | [3] |

| Lgr5+ Intestinal Stem Cells | Not specified | Not specified | Inhibits maintenance and proliferation | [3] |

| Human Dental Pulp Stem Cells | 25 µM | 24 hours | Suppressed inflammatory cytokine expression and enhanced immunosuppressive properties | [5] |

| Mesenchymal Stem Cells (MSCs) | 5 µM | Not specified | Promotes differentiation into cardiac progenitor cells | [6] |

Table 2: Effects of this compound on Various Stem Cell Populations

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in stem cell research. Below are representative protocols for key experiments.

Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes

This protocol utilizes a temporal modulation of the Wnt pathway, with an initial activation followed by inhibition with this compound to efficiently generate cardiomyocytes.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Essential 8 Medium

-

GSK3 inhibitor (e.g., CHIR99021)

-

This compound (5 µM working concentration)

-

Cardiomyocyte differentiation media

Procedure:

-

Culture hPSCs in Essential 8 Medium to the desired confluence.

-

Day 0: Induce differentiation by replacing the medium with cardiomyocyte differentiation medium supplemented with a GSK3 inhibitor (e.g., 6-12 µM CHIR99021) to activate Wnt signaling.

-

Day 2: Remove the Wnt activator-containing medium and replace it with fresh cardiomyocyte differentiation medium.

-

Day 3: Add this compound to the culture medium at a final concentration of 5 µM to inhibit Wnt signaling.

-

Day 5: Remove the this compound-containing medium and replace it with fresh cardiomyocyte differentiation medium.

-

Continue to culture the cells, changing the medium every 2-3 days. Beating cardiomyocytes can typically be observed around day 8-10.[4]

Generation of Medial Ganglionic Eminence (MGE) Progenitors from hPSCs

This protocol demonstrates the use of this compound to promote a specific neural fate by inhibiting Wnt signaling at a critical stage of differentiation.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Neural induction medium

-

SHH (Sonic Hedgehog)

-

This compound (2 µM working concentration)

Procedure:

-

Initiate neural differentiation of hPSCs using a preferred method (e.g., embryoid body formation or dual SMAD inhibition).

-

Stage 1 (Neuroepithelium Formation): During the formation of neuroepithelia, add this compound at a final concentration of 2 µM to the neural induction medium, along with SHH. This early inhibition of Wnt signaling promotes rostral forebrain identity.

-

Continue the differentiation protocol, monitoring for the expression of MGE progenitor markers such as NKX2.1 and LHX6. Quantitative RT-PCR and immunocytochemistry can be used for analysis. Treatment with this compound during this stage has been shown to significantly increase the expression of MGE markers.[3]

Biological Roles of this compound in Diverse Stem Cell Contexts

The impact of this compound on stem cell fate is highly context-dependent, influencing a range of cellular processes from self-renewal to lineage-specific differentiation.

-

Embryonic Stem Cells: In mouse ESCs, Wnt signaling is crucial for maintaining pluripotency. Inhibition of Wnt secretion by this compound leads to a loss of self-renewal and a transition towards an epiblast-like state, highlighting the necessity of endogenous Wnt ligands for the ground-state pluripotency of these cells.[3]

-

Neural Stem Cells: During the development of the central nervous system, a precise temporal and spatial gradient of Wnt signaling is essential for proper patterning. As demonstrated in the protocol above, this compound can be used to manipulate this signaling to direct the differentiation of hPSCs towards specific neuronal subtypes.[3] Furthermore, in human neural stem/progenitor cells, a switch from canonical to non-canonical Wnt signaling, which can be influenced by inhibiting Wnt secretion with this compound, drives neuronal differentiation.[7]

-

Cardiac Progenitor Cells: The generation of cardiomyocytes from hPSCs is a key area of research for disease modeling and regenerative medicine. The temporal modulation of Wnt signaling, with an initial activation followed by inhibition with this compound, has become a cornerstone of many efficient cardiac differentiation protocols.[3][4] This biphasic requirement for Wnt signaling reflects its roles in both mesoderm induction and subsequent cardiac specification.

-

Adult Stem Cells: this compound also plays a significant role in the regulation of adult stem cell populations. In the intestine and cochlea, where Wnt signaling is a major driver of stem cell proliferation and maintenance, this compound treatment inhibits these processes.[3] In contrast, in human dental pulp stem cells, this compound has been shown to have immunomodulatory effects, suppressing the expression of pro-inflammatory cytokines.[5]

Conclusion and Future Directions

This compound is a powerful and specific tool for dissecting the complex roles of Wnt signaling in stem cell biology. Its ability to inhibit the secretion of all Wnt ligands provides a clear advantage over inhibitors that target downstream components of the pathway, which may have off-target effects or not fully block all Wnt-dependent processes. The data and protocols presented in this guide underscore the versatility of this compound in directing stem cell fate towards various lineages, including cardiac and neural fates.

Future research will likely focus on refining the application of this compound in more complex 3D culture systems, such as organoids, to better recapitulate in vivo development and disease. Furthermore, a deeper understanding of the interplay between Wnt signaling and other developmental pathways, and how this can be modulated by this compound, will be crucial for advancing its use in regenerative medicine. As our knowledge of the nuanced roles of different Wnt ligands grows, the global inhibition of Wnt secretion by this compound will continue to be an indispensable tool for elucidating the fundamental principles of stem cell biology and for the development of novel cell-based therapies.

References

- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Timing of Wnt Inhibition Modulates Directed Differentiation of Medial Ganglionic Eminence Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound modulates the immunomodulatory properties of human dental pulp stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Small Molecules | Effective component within differentiation protocols of pluripotent stem cells [captivatebio.com]

IWP-2: A Technical Guide to its Discovery and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of IWP-2, a potent inhibitor of the Wnt signaling pathway. This document includes detailed experimental protocols and quantitative data to support researchers in their study of Wnt-driven biological processes.

Discovery and Mechanism of Action

This compound (Inhibitor of Wnt Production-2) was identified through a high-throughput screen for small molecule antagonists of the Wnt/β-catenin signaling pathway. It acts as a selective inhibitor of Porcupine (Porcn), a membrane-bound O-acyltransferase.[1] Porcupine is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent signaling activity.[1][2] By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down both canonical and non-canonical Wnt signaling pathways.

The primary molecular target of this compound is Porcupine, with a reported IC50 of 27 nM in a cell-free assay.[2][3][4] Additionally, this compound has been shown to be an ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε.[5][6] This dual activity should be considered when interpreting experimental results.

Chemical Properties

| Property | Value |

| Chemical Name | N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide |

| Alternate Name(s) | Inhibitor of Wnt Production 2 |

| CAS Number | 686770-61-6[1][2] |

| Chemical Formula | C₂₂H₁₈N₄O₂S₃[1][2] |

| Molecular Weight | 466.6 g/mol [1] |

| Purity | ≥ 95%[2] |

| Formulation | White powder[1] |

| Solubility | Soluble in DMSO at 5 mM[1] |

Quantitative Data

In Vitro Potency

| Target | Assay Type | IC50 | Reference |

| Wnt Pathway | Cell-free | 27 nM | [2][3][4] |

| Porcupine (in HEK293T cells) | Super-top flash reporter gene assay | 157 nM | [7] |

| CK1δ (gatekeeper mutant M82F) | Kinase Assay | 40 nM | [7] |

| CK1δ (wild type) | Kinase Assay | 317 nM | [4] |

Cell Proliferation Inhibition (EC50)

| Cell Line | Assay Type | EC50 | Incubation Time | Reference |

| A818-6 | MTT assay | 8.96 µM | 48 h | [7] |

| MiaPaCa2 | MTT assay | 1.90 µM | 48 h | [7] |

| Panc-1 | MTT assay | 2.33 µM | 48 h | [7] |

| Panc-89 | MTT assay | 3.86 µM | 48 h | [7] |

| HT29 | MTT assay | 4.67 µM | 48 h | [7] |

| HEK293 | MTT assay | 2.76 µM | 48 h | [7] |

| SW620 | MTT assay | 1.90 µM | 48 h | [7] |

| Capan | MTT assay | 2.05 µM | 48 h | [7] |

Signaling Pathways and Experimental Workflows

Wnt Ligand Processing and Secretion Inhibition by this compound

Caption: Mechanism of this compound action on the Wnt signaling pathway.

General Experimental Workflow for Assessing this compound Activity

Caption: A typical workflow for evaluating the effects of this compound.

Experimental Protocols

This compound Stock Solution Preparation

-

Reconstitution : To prepare a 5 mM stock solution, reconstitute 2 mg of this compound powder in 857.3 µL of DMSO.[1]

-

Solubilization : If precipitation is observed, warm the solution to 37°C for 2-5 minutes to aid in dissolution.[1]

-

Storage : Store the stock solution at -20°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]

Wnt/β-catenin Reporter Assay (TOPflash Assay)

This assay measures the transcriptional activity of the canonical Wnt pathway.

-

Cell Seeding : Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection : Co-transfect the cells with a Wnt3a expression vector, a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene), and a Renilla luciferase plasmid (for normalization).

-

This compound Treatment : 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubation : Incubate the cells for an additional 22-24 hours.[7]

-

Lysis and Luciferase Measurement : Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Western Blotting for Wnt Pathway Components

This protocol is for detecting changes in the levels of total β-catenin and phosphorylated LRP6 and Dvl2.

-

Cell Treatment and Lysis :

-

Seed L-Wnt-STF cells (which exhibit constitutive Wnt pathway activation) in 6-well plates.

-

Treat the cells with 5 µM this compound or DMSO for 24 hours.[7]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer :

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation :

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, phospho-LRP6, phospho-Dvl2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody and Detection :

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability/Proliferation Assay (MTS Assay)

This assay assesses the effect of this compound on cell proliferation.

-

Cell Seeding : Seed cancer cell lines (e.g., Panc-1, HT29) in a 96-well plate at a density of 5,000 cells per well.[2]

-

This compound Treatment : The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or DMSO as a control.

-

Incubation : Incubate the plate for 48 hours at 37°C in a humidified incubator.[2][7]

-

MTS Reagent Addition : Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[2]

-

Data Analysis : Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the this compound concentration to calculate the EC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]

- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 5. Validation of new Casein Kinase 1 (CK1) small molecule inhibitor compounds and characterization of Inhibitors of Wnt Production (IWPs) as inhibitors of CK1δ [oparu.uni-ulm.de]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Functional Consequences of Wnt-induced Dishevelled 2 Phosphorylation in Canonical and Noncanonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Understanding IWP-2 Target Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWP-2 (Inhibitor of Wnt Production-2) is a widely utilized small molecule inhibitor in cell biology and drug discovery, primarily known for its role in suppressing the Wnt signaling pathway. Understanding the precise molecular targets of this compound is critical for the accurate interpretation of experimental results and for the development of therapeutic agents with improved selectivity. This guide provides a comprehensive overview of the target specificity of this compound, detailing its mechanism of action, on-target and off-target activities, and the experimental protocols used to characterize its function.

Mechanism of Action

This compound primarily functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways.[1][2][3] By binding to PORCN, this compound prevents the attachment of palmitoleic acid to a conserved serine residue on Wnt proteins.[4] This inhibition effectively traps Wnt ligands within the cell, blocking their secretion and preventing the activation of downstream signaling cascades.[5][6] The consequences of this inhibition include the suppression of Wnt-dependent phosphorylation of the LRP6 co-receptor and the scaffolding protein Dishevelled-2 (Dvl2), as well as the prevention of β-catenin accumulation in the cytoplasm.[3][6]

On-Target Activity

The primary and intended target of this compound is the enzyme Porcupine (PORCN). The inhibitory activity of this compound against PORCN is potent, with a reported half-maximal inhibitory concentration (IC50) of 27 nM in a cell-free assay.[3][7] This high affinity for PORCN makes this compound an effective tool for studying the consequences of Wnt signaling inhibition in various biological contexts, including stem cell differentiation and cancer biology.[3][8]

Off-Target Activities

Despite its primary effect on PORCN, this compound is known to interact with other cellular proteins, leading to off-target effects. The most significant off-target activity identified to date is the inhibition of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][7] this compound acts as an ATP-competitive inhibitor of these kinases.[7] A kinase screen of 320 kinases revealed that this compound specifically inhibits CK1δ.[1][9] The potency of this inhibition varies depending on the specific isoform and the experimental context.

Data Presentation

The following tables summarize the quantitative data regarding the on-target and off-target activities of this compound, as well as its effects on cell proliferation.

Table 1: On-Target and Off-Target Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference(s) |

| Porcupine (PORCN) | Cell-free | 27 nM | [3][7] |

| Casein Kinase 1δ (CK1δ) (wild-type) | In vitro kinase assay | 317 nM | [7] |

| Casein Kinase 1δ (CK1δ) (M82F mutant) | Cell-free | 40 nM | [7] |

| Wnt/β-catenin signaling (HEK293T cells) | SuperTOPFlash reporter assay | 157 nM | [3] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 | Reference(s) |

| A818-6 | Pancreatic | 8.96 µM | [7] |

| MiaPaCa-2 | Pancreatic | 1.90 µM | [3][7] |

| Panc-1 | Pancreatic | 2.33 µM | [7] |

| Panc-89 | Pancreatic | 3.86 µM | [7] |

| HT29 | Colorectal | 4.67 µM | [7] |

| SW620 | Colorectal | 1.90 µM | [7] |

| Capan-1 | Pancreatic | 2.05 µM | [7] |

| HEK293 | Embryonic Kidney | 2.76 µM | [7] |

| MKN28 | Gastric | >10 µM (significant suppression at 10-50 µM) | [8] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

- 1. Discovery of Inhibitor of Wnt Production 2 (this compound) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. salic.med.harvard.edu [salic.med.harvard.edu]

- 3. selleckchem.com [selleckchem.com]

- 4. WLS-dependent secretion of WNT3A requires Ser209 acylation and vacuolar acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to IWP-2 and its Interaction with the Wnt/β-catenin Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule IWP-2 (Inhibitor of Wnt Production-2) and its critical role in the modulation of the Wnt/β-catenin signaling pathway. This compound acts as a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By preventing Wnt secretion, this compound effectively blocks both canonical and non-canonical Wnt signaling pathways. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed protocols for key experimental assays, and explores its applications in cancer research and stem cell biology, particularly in directed cardiomyocyte differentiation.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development, tissue homeostasis, and adult tissue regeneration. Dysregulation of this pathway is implicated in a multitude of human diseases, most notably cancer.

In the "off-state" of the canonical pathway, in the absence of a Wnt ligand, the key signaling molecule β-catenin is targeted for proteasomal degradation by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This maintains low cytoplasmic levels of β-catenin.

The "on-state" is initiated by the binding of a Wnt ligand to its cell surface receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This interaction leads to the recruitment of the destruction complex to the plasma membrane, resulting in its inactivation. Consequently, β-catenin is no longer phosphorylated and degraded, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes that regulate cell proliferation, differentiation, and survival.

This compound: A Potent Inhibitor of Wnt Secretion

Mechanism of Action

This compound is a cell-permeable small molecule that functions as a highly specific inhibitor of the membrane-bound O-acyltransferase Porcupine (PORCN). PORCN is a critical enzyme in the endoplasmic reticulum that catalyzes the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion and biological activity. By inhibiting PORCN, this compound prevents the attachment of palmitate to Wnt proteins, thereby trapping them in the endoplasmic reticulum and blocking their secretion from the cell. This leads to a global inhibition of Wnt signaling in both an autocrine and paracrine manner.[1][2]

Off-Target Effects

While this compound is highly selective for PORCN, it has also been shown to exhibit off-target activity against Casein Kinase 1δ (CK1δ) with an IC50 of 40 nM for the M82F gatekeeper mutant.[3][4] CK1δ is involved in various cellular processes, including the regulation of the β-catenin destruction complex. Researchers should be mindful of this potential off-target effect when interpreting experimental results, especially at higher concentrations of this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound's efficacy in various experimental settings.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | IC50 | Reference(s) |

| Wnt Processing/Secretion | Cell-free | 27 nM | [3] |

| Porcupine (in HEK293T cells) | Super-top flash reporter gene assay | 0.157 µM | [5] |

| CK1δ (M82F mutant) | Cell-free | 40 nM | [3] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Assay Type | Effect | EC50 / Effective Concentration | Incubation Time | Reference(s) |

| Mouse L cells | TOPflash reporter assay | Inhibition of Porcupine-mediated Wnt signaling | EC50 = 30 nM | 24 hours | [5] |

| MIAPaCa2 (human pancreatic cancer) | MTT assay | Antiproliferative activity | EC50 = 1.9 µM | 48 hours | [5] |

| Human Pluripotent Stem Cells (hPSCs) | Cardiomyocyte Differentiation | Promotion of differentiation | 5 µM | Days 3-5 of differentiation | [6] |

| Human Gastric Cancer Cells (MKN28) | CellTiter Assay | Inhibition of proliferation | 10-50 µM | 4 days | [3] |

Experimental Protocols

The following are detailed, representative protocols for key experiments involving this compound.

Western Blotting for β-catenin Levels

This protocol describes the detection of β-catenin protein levels in cells treated with this compound to assess the inhibition of the Wnt/β-catenin pathway.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., L-Wnt3A cells) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for 24 hours.[3]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin (e.g., mouse anti-β-catenin, 1:1000 dilution) overnight at 4°C with gentle agitation.[7]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize β-catenin levels to a loading control such as GAPDH or β-actin.

-

MTT Assay for Cell Viability

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate for the desired treatment duration (e.g., 48 hours).[5]

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Dilute the MTT stock solution 1:10 in culture medium to a final concentration of 0.5 mg/mL.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the EC50 value.

-

TCF/LEF Luciferase Reporter Assay

This protocol describes a luciferase reporter assay to quantify the activity of the Wnt/β-catenin signaling pathway in response to this compound treatment.

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.

-

-

This compound Treatment and Wnt Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing either vehicle control (DMSO) or the desired concentration of this compound.

-

Incubate for 1-2 hours.

-

Stimulate the cells with a Wnt agonist, such as Wnt3a-conditioned medium or CHIR99021 (a GSK3β inhibitor), to activate the Wnt pathway.

-

Incubate for an additional 16-24 hours.

-

-

Cell Lysis:

-

Wash the cells once with PBS.

-

Lyse the cells using a passive lysis buffer provided with a dual-luciferase reporter assay kit.

-

-

Luciferase Assay:

-

Use a dual-luciferase reporter assay system (e.g., from Promega) to measure both firefly and Renilla luciferase activities sequentially in the same lysate sample, following the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

-

Express the results as relative luciferase units (RLU) or as a fold change compared to the control group.

-

Applications of this compound

Cancer Research

The aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. By inhibiting the secretion of all Wnt ligands, this compound serves as a valuable tool to study the role of Wnt signaling in tumor initiation, progression, and metastasis. It has been shown to inhibit the proliferation of various cancer cell lines.[3][5] However, no clinical trials are currently underway for this compound itself. Several other Porcupine inhibitors, such as WNT974 (LGK974) and CGX1321, have entered Phase I/II clinical trials for the treatment of advanced solid tumors.[1][2][10][11]

Stem Cell Biology and Regenerative Medicine

The precise temporal modulation of the Wnt/β-catenin pathway is crucial for directed differentiation of pluripotent stem cells (PSCs) into various cell lineages. This compound is widely used in protocols for the differentiation of PSCs into cardiomyocytes. Typically, an initial activation of the Wnt pathway with a GSK3β inhibitor (e.g., CHIR99021) is followed by treatment with this compound to inhibit the pathway, which promotes the specification of cardiac progenitors.[6][12][13]

Visualizations

Signaling Pathway Diagram

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for studying the effects of this compound.

Conclusion

This compound is an indispensable tool for researchers studying the Wnt/β-catenin signaling pathway. Its potent and specific inhibition of Porcupine provides a reliable method for blocking Wnt ligand secretion and, consequently, downstream signaling events. This technical guide has provided a detailed overview of this compound, including its mechanism of action, quantitative efficacy data, comprehensive experimental protocols, and key applications. The provided diagrams offer a clear visual representation of the signaling pathway and experimental workflows. As research into Wnt-targeted therapies continues, a thorough understanding of inhibitors like this compound is paramount for the development of novel treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. 2.2. Cardiomyocyte Differentiation [bio-protocol.org]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Impact of IWP-2 on Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Wnt Production-2 (IWP-2) has emerged as a critical small molecule tool in developmental biology and regenerative medicine. By specifically targeting Porcupine (PORCN), a membrane-bound O-acyltransferase, this compound effectively blocks the palmitoylation and subsequent secretion of all Wnt ligands. This targeted inhibition of the canonical and non-canonical Wnt signaling pathways provides a powerful method for dissecting the intricate roles of Wnt signaling during embryonic development. This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on key developmental processes, detailed experimental protocols for its application, and a summary of quantitative data to aid in experimental design and interpretation.

Introduction: The Wnt Signaling Pathway and this compound

The Wnt signaling pathway is a highly conserved signaling cascade that plays a pivotal role in orchestrating a multitude of developmental processes, including cell fate specification, proliferation, migration, and the establishment of body axes.[1][2] Dysregulation of this pathway is implicated in a range of developmental abnormalities and diseases, including cancer.[3][4] The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[2]

This compound is a potent and selective inhibitor of the Wnt pathway.[5][6] It exerts its effect by inhibiting PORCN, an enzyme essential for the palmitoylation of Wnt ligands in the endoplasmic reticulum.[5][6] This post-translational modification is crucial for the secretion and subsequent biological activity of Wnt proteins. By preventing Wnt secretion, this compound effectively shuts down both canonical and non-canonical Wnt signaling cascades.[5][6]

Mechanism of Action of this compound

This compound's primary molecular target is the Porcupine (PORCN) enzyme. The inhibition of PORCN by this compound prevents the attachment of a palmitoyl group to a conserved serine residue on Wnt proteins. This acylation is a critical step for the recognition of Wnt ligands by the Wntless (WLS) protein, which is responsible for transporting Wnt proteins from the Golgi apparatus to the cell surface for secretion. Consequently, in the presence of this compound, Wnt ligands are retained within the cell, unable to signal to neighboring cells.

Impact of this compound on Embryonic Development

The ability of this compound to globally inhibit Wnt signaling makes it an invaluable tool for studying the roles of Wnt proteins in a variety of developmental contexts.

Stem Cell Differentiation

Wnt signaling is a critical regulator of pluripotency and differentiation in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This compound has been extensively used to direct the differentiation of pluripotent stem cells into various lineages, most notably cardiomyocytes.

-

Cardiomyocyte Differentiation: The temporal modulation of Wnt signaling is essential for cardiac development. An initial activation of the Wnt pathway is required for mesoderm induction, followed by an inhibition of the pathway to specify cardiac progenitors. This compound is a key component in many directed differentiation protocols to achieve this second step, leading to high yields of functional cardiomyocytes.[5]

-

Neural Crest Induction: The formation of the neural crest, a multipotent embryonic cell population that gives rise to a diverse range of cell types, is also tightly regulated by Wnt signaling.[7] Studies have shown that the timing and level of Wnt signaling are crucial for the specification of different neural crest derivatives. This compound can be used to investigate the specific requirements for Wnt inhibition in this process.

-

Mesoderm Formation: Wnt signaling is a primary inducer of mesoderm, the germ layer that gives rise to muscle, bone, blood, and the circulatory system. Treatment of embryoid bodies with this compound can inhibit mesoderm formation, highlighting the essential role of endogenous Wnt signaling in this process.

Embryonic Patterning and Morphogenesis

Wnt signaling gradients are fundamental for establishing the body axes and patterning various tissues and organs during embryogenesis.

-

Axis Formation: In many vertebrate embryos, Wnt signaling is crucial for establishing the anteroposterior and dorsoventral axes.[1] The application of this compound can disrupt these processes, leading to severe developmental defects.

-

Organogenesis: The development of numerous organs, including the heart, limbs, and kidneys, is dependent on precise Wnt signaling. This compound has been used in model organisms like zebrafish and mice to study the consequences of Wnt inhibition on the formation and patterning of these organs. For example, in zebrafish embryos, this compound treatment can lead to defects in posterior axis formation.[8]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the activity and effects of this compound in various experimental systems.

| Parameter | Value | Cell/System | Reference |

| IC50 (Porcupine Inhibition) | 27 nM | Cell-free assay | [2][5][6][9] |

| IC50 (CK1δ Inhibition) | 317 nM | --- | [2] |

| EC50 (Wnt Signaling Inhibition) | 30 nM | Mouse L cells | [4] |

| IC50 (Wnt Signaling Inhibition) | 0.157 µM | HEK293T cells | [4] |

| Cell Line | Process | This compound Concentration | Effect | Reference |

| Human Pluripotent Stem Cells | Cardiomyocyte Differentiation | 5 µM | Promotes differentiation to cardiomyocytes | [10] |

| Human Pluripotent Stem Cells | Neural Progenitor Differentiation | 2 µg/ml | Increases expression of forebrain markers (e.g., NKX2.1) | [11] |

| Mouse Embryonic Stem Cells | Self-renewal | Not specified | Suppresses self-renewal | [6] |

| Porcine SCNT Embryos | Blastocyst Development | Not specified | Impairs development | [12] |

| Gene | Treatment | Fold Change | Cell Type/Stage | Reference |

| TGFB1 | 25 µM this compound | Upregulated | Human Dental Pulp Stem Cells | [8] |

| TNFA, IL1B, IFNG, IL6 | 25 µM this compound | Downregulated | Human Dental Pulp Stem Cells | [8] |

| NKX2.1 | SHH + this compound (Stage 1) | 12.4-fold increase | Human Pluripotent Stem Cell-derived Neuroepithelium | [11] |

| NKX2.1 | SHH + this compound (Stage 2) | 2.5-fold increase | Human Pluripotent Stem Cell-derived Neural Progenitors | [11] |

Experimental Protocols

Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Cardiomyocytes

This protocol is a widely used method for generating a high yield of cardiomyocytes from hPSCs through temporal modulation of Wnt signaling.

Materials:

-

hPSCs (e.g., H9 ESCs or a relevant iPSC line)

-

Matrigel-coated culture plates

-

mTeSR1 medium

-

RPMI 1640 medium

-

B-27 Supplement (minus insulin)

-

CHIR99021 (GSK3 inhibitor)

-

This compound

-

Trypsin-EDTA

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-cardiac Troponin T)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

-

Mesoderm Induction (Day 0): Replace mTeSR1 medium with RPMI/B27 (minus insulin) medium containing 6-12 µM CHIR99021.

-

Wnt Inhibition (Day 3): After 48 hours, replace the medium with RPMI/B27 (minus insulin) containing 5 µM this compound.

-

Medium Change (Day 5): Replace the medium with fresh RPMI/B27 (minus insulin).

-

Maintenance (Day 7 onwards): Change the medium every 2-3 days with RPMI/B27 (with insulin). Beating cardiomyocytes are typically observed between days 8 and 12.

-

Characterization: At day 15 or later, cells can be harvested for analysis. For flow cytometry, dissociate cells with Trypsin-EDTA, fix, permeabilize, and stain with an antibody against a cardiac-specific marker like cardiac Troponin T.

Inhibition of Wnt Signaling in Zebrafish Embryos

This protocol describes a general method for treating zebrafish embryos with this compound to study its effects on development.

Materials:

-

Wild-type zebrafish embryos

-

E3 embryo medium

-

This compound stock solution (in DMSO)

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in Petri dishes containing E3 embryo medium.

-

Staging: Stage the embryos under a stereomicroscope to the desired developmental stage for treatment (e.g., shield stage for axis formation studies).

-

This compound Treatment: Prepare a working solution of this compound in E3 medium from a concentrated stock solution. A typical concentration range to test is 1-10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

-

Incubation: Transfer the staged embryos to a new Petri dish containing the this compound solution. Incubate the embryos at 28.5°C.

-

Observation and Analysis: Observe the embryos at regular intervals under a stereomicroscope to document any morphological changes. At desired time points, embryos can be fixed for in situ hybridization to analyze changes in gene expression or for immunohistochemistry to examine protein localization.

Visualizing the Wnt Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is an indispensable tool for elucidating the multifaceted roles of Wnt signaling in embryonic development. Its high potency and specificity for Porcupine allow for the precise temporal and spatial inhibition of Wnt pathways, enabling researchers to dissect complex developmental processes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at understanding the intricate mechanisms governed by Wnt signaling. As research in regenerative medicine and developmental biology continues to advance, the utility of this compound in directing cell fate and modeling disease is set to expand even further.

References

- 1. Effects of microgravity on neural crest stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of The Available Methods for Morphological Scoring of Pre-Implantation Embryos in In Vitro Fertilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. Neural crest multipotency and specification: power and limits of single cell transcriptomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene expression changes in developing zebrafish as potential markers for rapid developmental neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high-resolution mRNA expression time course of embryonic development in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound modulates the immunomodulatory properties of human dental pulp stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Developmental exposure to Pb2+ induces transgenerational changes to zebrafish brain transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US11186821B2 - Method for inducing differentiation of neural crest cells into neurons of the autonomic nervous system - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Utilizing IWP-2 in Cancer Cell Line Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IWP-2, a potent inhibitor of the Wnt signaling pathway, in cancer cell line proliferation assays. This document includes an overview of this compound's mechanism of action, a summary of its efficacy in various cancer cell lines, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow.

Introduction

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers. This compound (Inhibitor of Wnt Production-2) is a small molecule that effectively blocks the Wnt pathway by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase.[1][2][3] Porcn is essential for the palmitoylation of Wnt ligands, a crucial step for their secretion and subsequent activation of the Wnt signaling cascade.[1][2][3] By inhibiting Porcn, this compound prevents the secretion of Wnt proteins, thereby suppressing downstream signaling and inhibiting the proliferation of Wnt-dependent cancer cells.[4][5] this compound has an IC50 of 27 nM for inhibiting Wnt processing and secretion in cell-free assays.[4][6][7]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Porcupine, which leads to the suppression of Wnt signaling. This blockade results in the downregulation of β-catenin and its target genes, such as c-Myc and Cyclin D1, which are key drivers of cell proliferation.[5] Additionally, this compound has been reported to be an ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) with an IC50 of 40 nM for a mutant version of the enzyme.[6]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the effective concentration (EC50) of this compound in inhibiting the proliferation of various cancer cell lines, as determined by proliferation assays such as the MTT assay.

| Cell Line | Cancer Type | EC50 (µM) |

| A818-6 | Pancreatic | 8.96[3][6] |

| MiaPaCa2 | Pancreatic | 1.90[3][6][7] |

| Panc-1 | Pancreatic | 2.33[3][6] |

| Panc-89 | Pancreatic | 3.86[3][6] |

| Capan | Pancreatic | 2.05[3][6] |

| HT29 | Colorectal | 4.67[3][6] |

| SW620 | Colorectal | 1.90[3][6] |

| MKN28 | Gastric | 10-50 (significant suppression)[4] |

| HEK293 | Embryonic Kidney | 2.76[3][6] |

Mandatory Visualizations

Wnt Signaling Pathway and this compound Inhibition

Caption: this compound inhibits Porcupine, preventing Wnt palmitoylation and secretion.

Experimental Workflow for a Cell Proliferation Assay

Caption: A typical workflow for assessing cell proliferation after this compound treatment.

Experimental Protocols

Below are detailed protocols for commonly used cell proliferation assays to evaluate the effect of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

WST-1 (Water-Soluble Tetrazolium Salt) Assay

This is another colorimetric assay that is similar to the MTT assay but has the advantage of the formazan product being soluble in the cell culture medium.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Cell Seeding and this compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

WST-1 Addition and Incubation:

-

After the desired incubation period with this compound, add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

-

-

Measurement:

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can also be used.

-

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis, which is a direct marker of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to an enzyme like HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Protocol:

-

Cell Seeding and this compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

BrdU Labeling:

-

Approximately 2-4 hours before the end of the this compound treatment period, add BrdU labeling reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for BrdU incorporation into newly synthesized DNA.

-

-

Cell Fixation and Denaturation:

-

Carefully remove the labeling medium.

-

Add the fixing/denaturing solution to each well and incubate for the time specified in the kit protocol. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

-

Antibody Incubation and Detection:

-

Wash the wells with the provided wash buffer.

-

Add the anti-BrdU antibody conjugate to each well and incubate.

-

Wash the wells to remove any unbound antibody.

-

Add the enzyme substrate and incubate until a color change is observed.

-

-

Measurement:

-

Add the stop solution to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Conclusion

This compound is a valuable tool for studying the role of Wnt signaling in cancer cell proliferation. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to investigate the anti-proliferative effects of this compound in various cancer cell lines. It is recommended to optimize the assay conditions, such as cell seeding density and incubation times, for each specific cell line being investigated.

References

- 1. stemcell.com [stemcell.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. apexbt.com [apexbt.com]

- 5. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Application Notes: IWP-2 for In Vitro Wnt Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using IWP-2, a potent inhibitor of Wnt signaling, in various in vitro research applications. This document details the mechanism of action, effective concentrations, and experimental protocols for assessing the inhibitory effects of this compound.

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is implicated in numerous diseases, including cancer. This compound is a small molecule that inhibits the Wnt pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] By preventing Wnt secretion, this compound effectively blocks both canonical (β-catenin-dependent) and non-canonical Wnt signaling.

Mechanism of Action

This compound acts as a selective inhibitor of PORCN with an IC50 of 27 nM in cell-free assays.[1][2] This inhibition prevents the addition of palmitoleate to Wnt proteins, a critical post-translational modification required for their secretion and biological activity. Consequently, this compound treatment leads to a reduction in the levels of secreted Wnt ligands, resulting in the downregulation of Wnt-mediated signaling events, including the stabilization and nuclear accumulation of β-catenin in the canonical pathway.

Quantitative Data Summary

The effective concentration of this compound for inhibiting Wnt signaling is cell-type dependent. Below is a summary of concentrations and observed effects from various in vitro studies.

| Cell Line/System | Concentration Range | Incubation Time | Assay | Observed Effect |

| Cell-free assay | 27 nM (IC50) | N/A | Biochemical Assay | Inhibition of Porcupine activity[1][2] |

| L-Wnt-STF cells | 5 µM | 24 hours | Western Blot | Blocked Wnt-dependent phosphorylation of Lrp6 and Dvl2, and β-catenin accumulation[2] |

| MKN28 (gastric cancer) | 10-50 µM | 4 days | Proliferation Assay | Significant suppression of proliferation, migration, and invasion[4] |

| Panc-1 (pancreatic cancer) | 2.33 µM | 48 hours | Kinase Assay | Reduced CK1δ kinase activity to ~66% of control[1] |

| Human Pluripotent Stem Cells (hPSCs) | 5 µM | Day 3 of differentiation | Flow Cytometry | Promotes cardiomyocyte differentiation[5] |

| 786O and Caki-2 (renal cell carcinoma) | 20 µM | 48 hours | Cell Viability Assay | Used in combination with a LEF inhibitor to assess cell viability[4] |

Experimental Protocols

Protocol 1: Inhibition of Wnt Signaling in Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound to inhibit Wnt signaling.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells

Procedure:

-

Reconstitution of this compound: Prepare a stock solution of this compound by dissolving it in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 466.6 g/mol ) in 214.3 µL of DMSO. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

-

This compound Treatment:

-

Thaw an aliquot of the this compound stock solution.

-

Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% to minimize solvent-induced cytotoxicity.

-

Remove the existing medium from the cells and replace it with the this compound containing medium.

-

Include a vehicle control by treating a parallel set of cells with medium containing the same final concentration of DMSO as the this compound treated cells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Luciferase Reporter Assays (Protocol 2) or Western Blotting for β-catenin (Protocol 3).

Protocol 2: TOP/FOP Flash Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the canonical Wnt pathway. The TOPflash reporter contains TCF/LEF binding sites that drive luciferase expression, while the FOPflash reporter contains mutated binding sites and serves as a negative control.

Materials:

-

Cells treated with this compound or vehicle control (from Protocol 1)

-

TOPflash and FOPflash reporter plasmids

-

A co-reporter plasmid (e.g., pRL-TK expressing Renilla luciferase) for normalization

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

This compound Treatment:

-